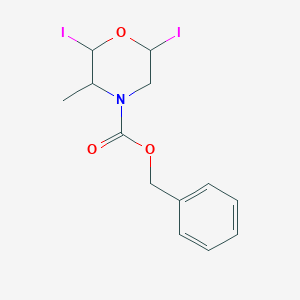
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by its unique structure, which includes both amino and guanidino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of protected amino acids and guanidino compounds, which are then coupled through peptide bond formation. The reaction conditions often require the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale peptide synthesizers. These machines automate the process of peptide bond formation, allowing for the efficient production of the compound in large quantities. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in various biochemical pathways and can be used to study enzyme-substrate interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: Another amino acid with a guanidino group, but with a different structure.
L-Lysine: Similar in structure but lacks the guanidino group.
Uniqueness
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid is unique due to its specific combination of amino and guanidino functional groups, which confer distinct biochemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H26N6O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N6O3/c13-8(5-3-7-18-12(15)16)10(19)17-6-2-1-4-9(14)11(20)21/h8-9H,1-7,13-14H2,(H,17,19)(H,20,21)(H4,15,16,18)/t8-,9-/m0/s1 |
InChI Key |
HOGMECWNPMOJQW-IUCAKERBSA-N |
Isomeric SMILES |
C(CCNC(=O)[C@H](CCCN=C(N)N)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)C(CCCN=C(N)N)N)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)




![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)

